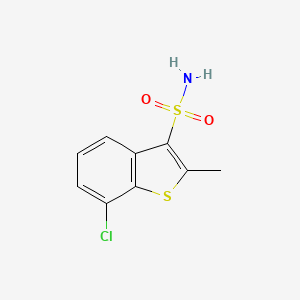

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide

Description

Properties

CAS No. |

1384430-99-2 |

|---|---|

Molecular Formula |

C9H8ClNO2S2 |

Molecular Weight |

261.8 g/mol |

IUPAC Name |

7-chloro-2-methyl-1-benzothiophene-3-sulfonamide |

InChI |

InChI=1S/C9H8ClNO2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

LDXFZWVSCRCXMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Functionalization

- Synthesis of 3-acetyl-5-chloro-2-(benzylthio)thiophene (Intermediate)

This intermediate is prepared by reacting 3-acetyl-2,5-dichlorothiophene with thiourea and benzyl chloride in a mixture of isopropyl alcohol and water under reflux with sodium hydroxide as a base. This step introduces the benzylthio group selectively at the 2-position of the thiophene ring and prepares the scaffold for further transformations.

Oxidative Chlorination and Sulfonamide Formation

Oxidative Chlorination

The benzylthio intermediate undergoes oxidative chlorination by bubbling chlorine gas through a solvent mixture of ethyl acetate and water (ratio 90:10 to 96:4) at temperatures between -5°C and 10°C. This converts the benzylthio group into a sulfonyl chloride intermediate.Conversion to Sulfonamide

The sulfonyl chloride intermediate is treated with aqueous ammonia solution at 0 to 20°C to form the sulfonamide group. The pH is maintained between 9 and 10 during this step. After reaction completion, solvents are removed under reduced pressure below 60°C, and the residue is stirred with a cyclohexane-water mixture to precipitate the sulfonamide product.

Bromination and Asymmetric Reduction

Bromination

The sulfonamide intermediate is brominated at the acetyl side chain using brominating agents such as pyridinium bromide perbromide or liquid bromine in solvents like ethyl acetate or low molecular weight alcohols (methanol, ethanol, isopropanol). This yields 3-bromoacetyl-5-chloro-2-thiophenesulfonamide with controlled dibromo impurity levels below 10%.Asymmetric Reduction

The brominated intermediate undergoes asymmetric reduction using chiral borane reagents such as (+)-β-chlorodiisopinocamphenylborane in methyl tert-butyl ether at temperatures from -30°C to 0°C. This step generates the chiral hydroxyethyl sulfonamide intermediate crucial for downstream cyclization.

Cyclization and N-Alkylation

Cyclization

The chiral hydroxyethyl intermediate is cyclized under basic conditions (e.g., aqueous sodium hydroxide) to form a dihydro-thieno-thiazine dioxide ring system, which is a key structural motif in the target molecule.N-Alkylation

The cyclized intermediate is further alkylated with 1-bromo-3-methoxypropane in acetone in the presence of anhydrous potassium carbonate as base and potassium iodide as catalyst. This alkylation introduces the 3-methoxypropyl side chain, completing the synthesis of the target compound or its close analogs.

Summary Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Benzylthio intermediate | Thiourea, benzyl chloride, NaOH | Reflux (~60-65) | Isopropyl alcohol/water | Base-promoted substitution |

| Oxidative chlorination | Cl₂ gas | -5 to 10 | Ethyl acetate/water (90:10 to 96:4) | Conversion to sulfonyl chloride |

| Sulfonamide formation | Aqueous NH₃ solution | 0 to 20 | Same as above | pH 9-10 maintained |

| Bromination | Pyridinium bromide perbromide or liquid bromine | Ambient | Ethyl acetate or C1-C4 alcohols | Control dibromo impurity <10% |

| Asymmetric reduction | (+)-β-chlorodiisopinocamphenylborane | -30 to 0 | Methyl tert-butyl ether | Chiral reduction to hydroxyethyl intermediate |

| Cyclization | NaOH (aqueous) | Ambient | - | Formation of thieno-thiazine dioxide ring |

| N-Alkylation | 1-bromo-3-methoxypropane, K₂CO₃, KI | Ambient | Acetone | N-alkylation to introduce side chain |

Research Findings and Notes

The oxidative chlorination step is critical for converting the benzylthio group to the sulfonamide functionality with high selectivity and yield. The solvent ratio and temperature control are essential to avoid over-chlorination or side reactions.

Bromination must be carefully controlled to limit dibromo impurities, which can affect the purity and yield of the final product. Use of pyridinium bromide perbromide is preferred for mild and selective bromination.

The asymmetric reduction using chiral borane reagents allows for stereoselective synthesis of intermediates, which is important for biological activity in pharmaceutical applications.

The final N-alkylation step is facilitated by potassium iodide catalyst and anhydrous potassium carbonate base, ensuring efficient substitution without side reactions.

Alternative solvents and bases have been explored, but the described conditions provide the best balance of yield, purity, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.

Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide serves as a building block for synthesizing more complex organic molecules. Its structural features enhance lipophilicity, allowing it to effectively penetrate cell membranes and interact with intracellular targets. Research has indicated its potential as an enzyme inhibitor and receptor modulator , which may impact various biological pathways.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide | Methyl group at a different position | Different biological activities due to positional changes |

| 3-Methyl-1-benzothiophene-2-sulfonamide | Lacks the chloro group | Potentially reduced reactivity compared to the 7-chloro variant |

| 7-Chloro-1-benzothiophene-2-sulfonamide | Lacks the methyl group | Differences in lipophilicity may affect biological interactions |

| 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid | Different aromatic system | Distinct chemical reactivity patterns |

Research has demonstrated that 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide exhibits significant antibacterial and cytotoxic properties. Studies have explored its effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, using methods such as broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

Case Study: Antibacterial Activity

In a recent study, novel chromene sulfonamide hybrids were synthesized and tested for antibacterial efficacy. The findings indicated that compounds similar to 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide could inhibit bacterial growth effectively, showcasing its potential as a scaffold for developing new antibacterial agents .

Anti-inflammatory Properties

Thiophene-based compounds, including derivatives of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide, have been reported to possess anti-inflammatory properties. For instance, computational studies have shown that certain derivatives can inhibit lipoxygenase isoforms, suggesting their role in reducing inflammation .

Drug Discovery and Development

The compound's ability to act as an enzyme inhibitor positions it well within the realm of drug discovery. Molecular docking studies have confirmed potential binding interactions with target enzymes, reinforcing its utility in developing new therapeutic agents . Computational models such as 3D-QSAR (Quantitative Structure-Activity Relationship) have been employed to predict the activity of new sulfonamide scaffolds based on this compound .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide

- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, plays a crucial role in its biological activity and potential therapeutic applications .

Biological Activity

7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the presence of a chloro group and a sulfonamide moiety, contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The molecular structure of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide includes:

- Chloro Group : Enhances lipophilicity and potential receptor binding.

- Sulfonamide Group : Capable of forming hydrogen bonds, influencing enzyme and receptor interactions.

1. Anticancer Activity

Research indicates that 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound's mechanism involves interference with specific signaling pathways crucial for cancer cell proliferation.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several bacterial strains, including Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate a promising profile for further development as an antibacterial agent.

3. Anti-inflammatory and Neuroprotective Effects

Benzothiophene derivatives, including this compound, have shown anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Additionally, their neuroprotective effects are being explored in models of neurodegenerative diseases.

The biological activity of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is primarily attributed to its interaction with:

- Enzymes : The sulfonamide group can inhibit enzyme activity by mimicking substrates or binding to active sites.

- Receptors : The lipophilic nature allows it to penetrate cell membranes and modulate receptor activity.

Comparative Analysis with Related Compounds

Several structurally similar compounds exhibit varying biological activities, highlighting the significance of specific structural modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide | Methyl group at a different position | Potentially different biological activities |

| 3-Methyl-1-benzothiophene-2-sulfonamide | Lacks the chloro group | Reduced reactivity compared to the chloro variant |

| 5-Chloro-3-methyl-benzo[b]thiophene-2-sulfonic acid | Different aromatic system | Distinct chemical reactivity patterns |

Case Studies

A recent study evaluated the anticancer efficacy of various benzothiophene derivatives, including 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide. The results indicated that compounds with similar structural motifs exhibited enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.